Glutaryl coenzyme A (lithium)
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Overview
Description
Glutaryl coenzyme A (lithium) is a derivative of glutaryl coenzyme A, an important endogenous metabolite involved in various biochemical processes. It is primarily used in scientific research, particularly in studies related to the metabolism of lysine, hydroxylysine, and tryptophan . The compound is known for its role in the mitochondrial oxidation of these amino acids, making it a valuable tool in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl coenzyme A (lithium) involves the reaction of glutaryl coenzyme A with lithium salts under controlled conditions. The process typically requires a high degree of purity and specific reaction conditions to ensure the stability and effectiveness of the final product .
Industrial Production Methods
Industrial production of glutaryl coenzyme A (lithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Glutaryl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glutaryl coenzyme A to other metabolites through the addition of oxygen.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Glutaryl coenzyme A (lithium) can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of glutaryl coenzyme A, which are used in further biochemical studies and applications .
Scientific Research Applications
Glutaryl coenzyme A (lithium) has a wide range of applications in scientific research:
Chemistry: It is used in studies related to enzyme kinetics and metabolic pathways.
Biology: The compound is essential in understanding the metabolic processes involving lysine, hydroxylysine, and tryptophan.
Medicine: Research involving glutaryl coenzyme A (lithium) contributes to the understanding of metabolic disorders and the development of therapeutic interventions.
Industry: The compound is used in the production of various biochemical reagents and as a standard in analytical techniques .
Mechanism of Action
Glutaryl coenzyme A (lithium) exerts its effects through its role as an intermediate in the metabolism of lysine and tryptophan. It is involved in the mitochondrial oxidation process, where it is converted to other metabolites. The compound interacts with specific enzymes, such as glutaryl-coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-coenzyme A and carbon dioxide . This process is crucial for maintaining cellular energy balance and metabolic homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Isovaleryl coenzyme A (lithium)
- Isobutyryl coenzyme A (lithium)
- Malonyl coenzyme A (lithium)
- Succinyl coenzyme A (sodium)
Uniqueness
Glutaryl coenzyme A (lithium) is unique due to its specific role in the metabolism of lysine and tryptophan. Unlike other similar compounds, it is directly involved in the mitochondrial oxidation process, making it a critical intermediate in these metabolic pathways .
Properties
Molecular Formula |
C26H42Li2N7O19P3S |
---|---|
Molecular Weight |
895.6 g/mol |
InChI |
InChI=1S/C26H42N7O19P3S.2Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);;/t14-,19-,20-,21+,25-;;/m1../s1 |
InChI Key |
HBAYCDYMTYNDJV-MAABXFEPSA-N |
Isomeric SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Canonical SMILES |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Origin of Product |
United States |
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